(S)-tert-Butyl 2-methylmorpholine-4-carboxylate
Overview
Description
“(S)-tert-Butyl 2-methylmorpholine-4-carboxylate” is a chemical compound. The morpholine (1,4-oxazinane) motif, which this compound contains, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .
Synthesis Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals. They are generally synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis
The synthesis of morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . There are also cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis .Scientific Research Applications
Synthesis and Modification of Amino Acids and Peptides (S)-tert-Butyl 2-methylmorpholine-4-carboxylate serves as a pivotal reagent in the synthesis and modification of amino acids and peptides. For instance, the activation of carboxylic acids using dialkyl pyrocarbonates, including di-tert-butyl pyrocarbonate, in the presence of tertiary amines has facilitated the preparation of symmetric anhydrides and esters of N-protected amino acids. This method extends to the synthesis of esters from carboxylic acids and alcohols or phenols in a one-pot procedure, demonstrating the compound's versatility in peptide modification (Pozdnev, 2009). Similarly, the creation of arylamides from N-protected amino acids using di-tert-butyl pyrocarbonate highlights its utility in developing peptides with specific functional groups (Pozdnev, 2009).
Crystal Structure Analysis The crystal structure analysis of compounds derived from this compound, such as (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate, reveals the morpholine ring in a chair conformation. This analysis contributes to understanding the molecular configurations and intermolecular interactions, essential for designing drugs and materials with specific properties (Wang et al., 2011).
Catalysis and Chemical Reactions The compound plays a role in catalytic processes and chemical reactions, such as the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones. This process underscores the eco-friendly approach to synthesizing quinoxaline-3-carbonyl compounds, highlighting the role of this compound derivatives in facilitating reactions under metal- and base-free conditions (Xie et al., 2019).
Synthetic Intermediate for Medical Chemistry This compound also serves as a synthetic intermediate for creating medicinally significant candidates. For example, the synthesis of N-Boc protected oxazolidines from chiral serine using (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate demonstrates its potential in developing pharmaceuticals (Khadse & Chaudhari, 2015).
Versatile Building Block in Organic Synthesis Additionally, this compound acts as a versatile building block in organic synthesis, enabling the synthesis of complex molecules such as cinnamate-derived N-unfunctionalized aziridines. These aziridines serve as synthetic intermediates for a wide range of nucleophilic ring-opening reactions, showcasing the compound's utility in creating structurally diverse organic molecules (Armstrong & Ferguson, 2012).
Properties
IUPAC Name |
tert-butyl (2S)-2-methylmorpholine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8-7-11(5-6-13-8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCYGCVDBMVSBB-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCO1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155534 | |
Record name | 4-Morpholinecarboxylic acid, 2-methyl-, 1,1-dimethylethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901155534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286768-68-0 | |
Record name | 4-Morpholinecarboxylic acid, 2-methyl-, 1,1-dimethylethyl ester, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286768-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinecarboxylic acid, 2-methyl-, 1,1-dimethylethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901155534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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